G-Pen-GRGDSPCA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

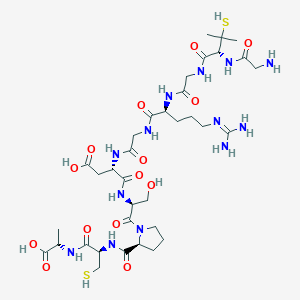

(3S)-3-[[2-[[(2S)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2R)-1-[[(1S)-1-carboxyethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H59N13O14S2/c1-16(33(61)62)42-29(57)20(15-63)46-30(58)21-7-5-9-48(21)32(60)19(14-49)45-28(56)18(10-25(53)54)44-24(52)12-40-27(55)17(6-4-8-39-34(37)38)43-23(51)13-41-31(59)26(35(2,3)64)47-22(50)11-36/h16-21,26,49,63-64H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39)/t16-,17-,18-,19-,20-,21-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHOMSJTGFXHJE-SFHRIDMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)(C)S)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)(C)S)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59N13O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

950.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of G-Pen-GRGDSPCA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-Pen-GRGDSPCA is a synthetic cyclic peptide that demonstrates significant potential in the modulation of vascular smooth muscle cell (VSMC) behavior. As a selective antagonist of the αvβ3 integrin, its mechanism of action is centered on the competitive inhibition of this key cell surface receptor, leading to downstream effects on intracellular signaling pathways that govern cell adhesion, migration, proliferation, and vascular tone. This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Introduction

The peptide this compound is a structurally constrained molecule with the sequence H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH, featuring a disulfide bridge between the penicillamine (Pen) at position 2 and the cysteine (Cys) at position 9. This cyclization is crucial for its high affinity and selectivity for the αvβ3 integrin. The core of its activity lies in the Arg-Gly-Asp (RGD) sequence, a well-established recognition motif for several integrins. By mimicking the natural ligands of the αvβ3 integrin, such as vitronectin, fibronectin, and denatured collagen, this compound effectively blocks the binding of these extracellular matrix (ECM) proteins to the receptor.[1][2][3] This interference with cell-matrix interactions triggers a cascade of intracellular events that ultimately manifest as vasodilation and the inhibition of neointimal hyperplasia, a key process in restenosis following vascular injury.[2][4]

Mechanism of Action: αvβ3 Integrin Antagonism

The primary molecular target of this compound is the αvβ3 integrin, a heterodimeric transmembrane receptor expressed on the surface of various cell types, including vascular smooth muscle cells.[1][3] The binding of this compound to αvβ3 integrin is a competitive process that prevents the engagement of the receptor with its natural RGD-containing ligands in the extracellular matrix.

Signaling Pathways

Upon binding to αvβ3 integrin, this compound disrupts the normal "outside-in" signaling initiated by ECM proteins. This leads to the modulation of several key intracellular signaling pathways:

-

Focal Adhesion Kinase (FAK) Pathway: Integrin clustering and ligand binding are critical for the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in cell motility, proliferation, and survival. By preventing ligand binding, this compound is hypothesized to inhibit the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and activation of other signaling molecules, including Src family kinases.

-

Downstream of FAK: The inhibition of FAK activation subsequently dampens downstream signaling cascades, including:

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is heavily involved in cell proliferation and differentiation.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is a key regulator of cell survival and growth.

-

The collective inhibition of these pathways is believed to underlie the observed effects of this compound on VSMC proliferation and migration.

-

Vasodilation Pathway: The vasodilatory effect of this compound is mediated through its interaction with αvβ3 integrin on vascular smooth muscle cells.[1][3] This interaction is thought to involve the modulation of ion channel activity, particularly K+ channels.[5] Activation of K+ channels leads to hyperpolarization of the cell membrane, which in turn reduces the influx of Ca2+ through voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.[5] This effect is independent of the endothelium.[6]

Data Presentation

The following tables summarize the quantitative data available on the effects of cyclic RGD peptides, including this compound, on vascular parameters.

| Parameter | Peptide Concentration | Effect | Reference |

| Vasodilation | |||

| Arteriolar Diameter | 2.1 x 10⁻⁷ M to 3.0 x 10⁻⁴ M | Concentration-dependent vasodilation | [7] |

| Inhibition of Vasodilation by TEA (20 mM) | - | Complete abolishment of cRGD-mediated vasodilation | [7] |

| Inhibition of Vasodilation by Glibenclamide (1 µM) | - | Partial inhibition | [5] |

| Inhibition of Vasodilation by 4-Aminopyridine (1 mM) | - | Partial inhibition | [5] |

| Inhibition of Vasodilation by Barium (50 µM) | - | Partial inhibition | [5] |

| Vascular Smooth Muscle Cell Response | |||

| Cell Number (relative to control) | 5% GRGDSG-copolymer | 6-fold increase | [8] |

| Cell Number (relative to control) | 20% GRGDSG-copolymer | 3-fold increase | [8] |

| Cell Spreading Area | 5% GRGDSG-copolymer | 991 µm² | [8] |

| Cell Spreading Area | 20% GRGDSG-copolymer | 611 µm² | [8] |

| Inhibition of Neointimal Hyperplasia | |||

| Intima-to-Media Ratio | Not specified for this compound | Significant reduction (qualitative) | [4] |

| Luminal Stenosis | Not specified for this compound | Significant reduction (qualitative) | [4] |

Experimental Protocols

Measurement of Arteriolar Vasodilation in Isolated Rat Cremaster Arterioles

This protocol is adapted from established methods to assess the direct effect of this compound on vascular tone.[1][7]

Materials:

-

Male Sprague-Dawley rats (100-150 g)

-

Physiological Salt Solution (PSS)

-

This compound

-

Microscope with video camera and monitor

-

Video micrometer

-

Pressure servo-control system

Procedure:

-

Isolate the cremaster muscle and dissect a segment of the main arteriole.

-

Cannulate the arteriole on two glass micropipettes in a chamber filled with PSS.

-

Pressurize the arteriole to a constant intraluminal pressure (e.g., 70 cmH₂O).

-

Allow the vessel to develop spontaneous tone.

-

Establish a control concentration-response curve by adding cumulative concentrations of this compound to the bath.

-

Record the arteriolar diameter at each concentration using a video micrometer.

-

To investigate the involvement of specific ion channels, pre-incubate the arteriole with a channel blocker (e.g., tetraethylammonium for K+ channels) before adding this compound.[7]

-

Data Analysis: Express changes in arteriolar diameter as a percentage of the maximal passive diameter (obtained in Ca²⁺-free PSS).

Vascular Smooth Muscle Cell (VSMC) Transwell Migration Assay

This protocol outlines a common method to quantify the effect of this compound on VSMC migration.[9][10]

Materials:

-

Rat aortic smooth muscle cells (A7r5 cell line or primary cells)

-

Transwell inserts (e.g., 8 µm pore size)

-

DMEM with 10% FBS (chemoattractant)

-

Serum-free DMEM

-

This compound

-

Crystal Violet stain

Procedure:

-

Culture VSMCs to sub-confluence and then serum-starve for 24 hours.

-

Coat the underside of the Transwell membrane with an ECM protein (e.g., fibronectin) to promote adhesion.

-

Resuspend the serum-starved VSMCs in serum-free DMEM containing various concentrations of this compound or a vehicle control.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Fill the lower chamber with DMEM containing 10% FBS as a chemoattractant.

-

Incubate for a defined period (e.g., 4-6 hours) to allow for cell migration.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Data Analysis: Express the number of migrated cells as a percentage of the control group.

Rat Carotid Artery Balloon Injury Model for Neointimal Hyperplasia

This in vivo model is used to assess the inhibitory effect of this compound on the formation of neointima following vascular injury.[11][12]

Materials:

-

Male Sprague-Dawley rats (350-400 g)

-

Fogarty 2F balloon catheter

-

This compound formulated in a delivery vehicle (e.g., pluronic gel)

-

Surgical instruments

-

Histological stains (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson)

Procedure:

-

Anesthetize the rat and expose the common, external, and internal carotid arteries.

-

Introduce a Fogarty 2F balloon catheter into the common carotid artery via the external carotid artery.

-

Inflate the balloon and pass it through the common carotid artery three times to denude the endothelium and induce injury.

-

After injury, locally apply this compound in a pluronic gel around the adventitia of the injured artery.

-

Suture the wound and allow the animal to recover.

-

After a predetermined time (e.g., 14 or 28 days), euthanize the animal and perfuse-fix the carotid artery.

-

Excise the injured artery segment, embed in paraffin, and section for histological analysis.

-

Stain the sections and perform morphometric analysis to measure the areas of the intima, media, and lumen.

-

Data Analysis: Calculate the intima-to-media ratio and the degree of luminal stenosis.

Mandatory Visualizations

Figure 1: Signaling pathway of this compound in vascular smooth muscle cells.

Figure 2: Experimental workflow for evaluating the effects of this compound.

Conclusion

This compound exerts its biological effects primarily through the competitive antagonism of the αvβ3 integrin on vascular smooth muscle cells. This leads to the inhibition of downstream signaling pathways, including the FAK/MAPK and FAK/PI3K/Akt axes, which are crucial for cell proliferation and migration. Concurrently, its interaction with αvβ3 integrin modulates K+ channel activity, resulting in vasodilation. These mechanisms collectively suggest the therapeutic potential of this compound in the prevention of neointimal hyperplasia and the regulation of vascular tone. Further research is warranted to fully elucidate the intricate details of its signaling network and to translate these findings into clinical applications.

References

- 1. ahajournals.org [ahajournals.org]

- 2. cpcscientific.com [cpcscientific.com]

- 3. Inhibition of Smooth Muscle Cell Proliferation and Migration by a Talin Modulator Attenuates Neointimal Formation after Femoral Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of smooth muscle cell migration and integrin expression by the Gax transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of K+ channels in arteriolar vasodilation mediated by integrin interaction with RGD-containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RGD-containing peptides induce endothelium-dependent and independent vasorelaxations of rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Adhesion and growth of vascular smooth muscle cells in cultures on bioactive RGD peptide-carrying polylactides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PDGF-BB promotes vascular smooth muscle cell migration by enhancing Pim-1 expression via inhibiting miR-214 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly reproducible rat arterial injury model of neointimal hyperplasia | PLOS One [journals.plos.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the G-Pen-GRGDSPCA Peptide: Sequence, Structure, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-Pen-GRGDSPCA: Sequence and Structure

The this compound peptide is a cyclic nonapeptide with a specific amino acid sequence and a defining disulfide bridge that dictates its three-dimensional conformation.

Amino Acid Sequence

The primary structure of the this compound peptide is composed of nine amino acids.

| Full Name | Three-Letter Code | One-Letter Code |

| Glycine | Gly | G |

| Penicillamine | Pen | Pen |

| Glycine | Gly | G |

| Arginine | Arg | R |

| Glycine | Gly | G |

| Aspartic Acid | Asp | D |

| Serine | Ser | S |

| Proline | Pro | P |

| Cysteine | Cys | C |

| Alanine | Ala | A |

Full Sequence: H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH

Chemical Structure and Properties

The defining structural feature of this compound is its cyclic nature, formed by a disulfide bond between the thiol groups of the penicillamine at position 2 and the cysteine at position 9.

| Property | Value |

| Molecular Formula | C35H57N13O14S2 |

| Molecular Weight | 948.04 g/mol |

| Structure | Cyclic (disulfide bridge between Pen2 and Cys9) |

| Key Motif | Arg-Gly-Asp (RGD) |

Synthesis and Purification

The synthesis of this compound, like other cyclic peptides, involves a multi-step process encompassing solid-phase peptide synthesis (SPPS), cyclization through disulfide bond formation, and subsequent purification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) and Cyclization

This protocol outlines a general method for the synthesis of this compound based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-Pen(Trt)-OH and Fmoc-Cys(Trt)-OH)

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine in dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)

-

Ammonium bicarbonate buffer (for cyclization)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin using DIC and OxymaPure as coupling reagents.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Cleave the linear peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.

-

Purification of Linear Peptide: Purify the crude linear peptide by RP-HPLC.

-

Cyclization: Dissolve the purified linear peptide in an ammonium bicarbonate buffer and stir in the presence of air to facilitate the formation of the disulfide bond between Pen and Cys.

-

Final Purification: Purify the cyclic this compound peptide by RP-HPLC to obtain the final product.

Workflow for this compound Synthesis and Purification

Biological Function and Mechanism of Action

The biological activity of this compound is primarily mediated through its interaction with integrins, a family of transmembrane cell adhesion receptors.

Interaction with αvβ3 Integrin

The RGD motif within this compound is a well-established recognition sequence for several integrins, with a particular affinity for αvβ3 integrin. The cyclic structure of the peptide constrains the RGD motif in a conformation that is favorable for binding to the integrin's extracellular domain. This interaction is known to play a role in processes such as angiogenesis and vasodilation.

Quantitative Binding Affinity Data (Comparative)

While specific binding affinity data for this compound is not publicly available, the following table presents IC50 values for other cyclic RGD peptides binding to αvβ3 integrin, providing a basis for comparison.

| Peptide | IC50 (nM) for αvβ3 Integrin | Reference |

| HYNIC-tetramer | 7 ± 2 | [1] |

| HYNIC-2PEG4-dimer | 52 ± 7 | [1] |

| NOTA-2PEG4-dimer | 54 ± 2 | [1] |

| HYNIC-dimer | 112 ± 21 | [1] |

| HYNIC-G3-monomer | 358 ± 8 | [1] |

Experimental Protocol: αvβ3 Integrin Binding Assay (Competitive)

This protocol describes a competitive binding assay to determine the IC50 value of a test compound (e.g., this compound) for αvβ3 integrin.

Materials:

-

U87MG human glioma cells (or other cells expressing high levels of αvβ3 integrin)

-

Radiolabeled or fluorescently-labeled known αvβ3 ligand (e.g., 125I-echistatin or a fluorescently tagged cyclic RGD peptide)

-

Test compound (this compound) at various concentrations

-

Binding buffer

-

Cell harvesting equipment

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture: Culture U87MG cells to the desired confluency.

-

Assay Setup: In a multi-well plate, add a fixed concentration of the labeled ligand to each well.

-

Competitive Binding: Add increasing concentrations of the test compound (this compound) to the wells. Include control wells with no test compound.

-

Incubation: Add the U87MG cells to the wells and incubate to allow for competitive binding to occur.

-

Washing: Wash the cells to remove unbound ligand and test compound.

-

Quantification: Lyse the cells and quantify the amount of bound labeled ligand using a scintillation counter or fluorescence plate reader.

-

Data Analysis: Plot the percentage of bound labeled ligand as a function of the test compound concentration and determine the IC50 value (the concentration of the test compound that inhibits 50% of the labeled ligand binding).

Downstream Signaling Pathway

The binding of this compound to αvβ3 integrin on smooth muscle cells is hypothesized to initiate a signaling cascade leading to vasodilation. This process is thought to involve the activation of downstream effector proteins.

Biological Activity: Vasodilation

One of the reported biological effects of this compound is the induction of vasodilation. This is likely mediated by its interaction with αvβ3 integrin on vascular smooth muscle cells.

Experimental Protocol: Ex Vivo Vasodilation Assay

This protocol outlines a method to assess the vasodilatory effects of this compound on isolated arterial segments.

Materials:

-

Isolated arterial segments (e.g., rat mesenteric arteries)

-

Wire myograph system

-

Krebs-Henseleit buffer

-

Vasoconstrictor agent (e.g., phenylephrine or U46619)

-

This compound at various concentrations

Procedure:

-

Tissue Preparation: Dissect and mount the arterial segments in the wire myograph chambers filled with Krebs-Henseleit buffer, aerated with 95% O2 / 5% CO2, and maintained at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension.

-

Pre-constriction: Induce a stable contraction in the arterial segments using a vasoconstrictor agent.

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add this compound in a cumulative manner to the chambers, allowing the tissue to respond to each concentration.

-

Data Recording: Record the changes in isometric tension at each concentration of this compound.

-

Data Analysis: Express the relaxation responses as a percentage of the pre-constriction induced by the vasoconstrictor. Plot the concentration-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Experimental Workflow for Vasodilation Assay

Conclusion

The this compound peptide represents a valuable tool for research in areas such as integrin biology, angiogenesis, and vascular physiology. Its constrained cyclic structure, centered around the RGD motif, provides a platform for investigating the molecular mechanisms of integrin-ligand interactions and their downstream consequences. The detailed protocols and compiled data within this guide are intended to support and facilitate further investigation into the therapeutic and research potential of this and related cyclic RGD peptides. Further studies are warranted to elucidate the precise quantitative binding kinetics of this compound and to fully map the intracellular signaling pathways it activates in various cell types.

References

The Role of G-Pen-GRGDSPCA in Vascular Wound Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular injury, whether from interventions like angioplasty or pathological processes, initiates a complex wound healing cascade. A critical and often detrimental component of this response is neointimal hyperplasia, characterized by the migration and proliferation of vascular smooth muscle cells (SMCs), which can lead to restenosis and treatment failure. The cyclic peptide G-Pen-GRGDSPCA has emerged as a significant antagonist of this process. This technical guide provides an in-depth analysis of the role of this compound in the vascular wound response, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action

This compound is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. This sequence is a well-established recognition motif for a class of cell surface receptors known as integrins. Specifically, this compound acts as a competitive antagonist of the αvβ3 integrin, which is expressed on the surface of vascular smooth muscle cells.

In the context of vascular injury, growth factors such as platelet-derived growth factor (PDGF) are released, stimulating SMCs to migrate from the vessel's medial layer to the intima and to proliferate, thus forming the neointima. The αvβ3 integrin plays a pivotal role in mediating this SMC migration.[1] By binding to αvβ3 integrins, this compound effectively blocks the interaction of these receptors with their natural extracellular matrix (ECM) ligands, thereby inhibiting the downstream signaling necessary for cell motility.

Quantitative Data Summary

The inhibitory effects of this compound on key events in neointimal hyperplasia have been quantified in several studies. The following tables summarize the available data.

| In Vivo Study: Inhibition of Neointimal Hyperplasia | |

| Model | Rabbit Carotid Artery after Balloon Angioplasty |

| Treatment | Local adventitial delivery of this compound |

| Outcome | 70% inhibition of neointimal lesion formation compared to control.[2] |

| Significance | Statistically significant reduction (p < 0.05)[2][3] |

| In Vitro Study: Inhibition of Smooth Muscle Cell Migration | |

| Assay | Transwell Migration Assay |

| Stimulus | Platelet-Derived Growth Factor (PDGF) |

| Inhibitor | This compound |

| Outcome | Dose-dependent inhibition of human and rabbit SMC migration.[3] |

| Note | Specific concentrations and corresponding percentage inhibition are not detailed in the available literature abstracts. Further investigation of the primary literature is required for precise dose-response curves. |

| In Vitro Study: Inhibition of Smooth Muscle Cell Proliferation | |

| Assay | Not specified in available abstracts |

| Stimulus | Platelet-Derived Growth Factor (PDGF) |

| Inhibitor | This compound |

| Outcome | Implied inhibition as part of the overall reduction in neointimal hyperplasia. |

| Note | Direct quantitative data on the specific inhibition of SMC proliferation by this compound is not readily available in the reviewed literature. |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound Action

References

- 1. Delivery of endothelial cells to balloon-dilated rabbit arteries with use of a local delivery catheter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrin αvβ3 as a Target in the Prevention of Neointimal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of neointimal hyperplasia by blocking alpha V beta 3 integrin with a small peptide antagonist GpenGRGDSPCA - PubMed [pubmed.ncbi.nlm.nih.gov]

G-Pen-GRGDSPCA: A Technical Guide to a Novel αvβ3-Integrin Antagonist in Inflammation Research

For: Researchers, scientists, and drug development professionals.

Disclaimer: The cyclic peptide G-Pen-GRGDSPCA is a specialized research compound. As such, peer-reviewed quantitative performance data and detailed experimental protocols specifically validating this molecule are not widely available in public literature. The data and protocols presented herein are based on established findings for closely analogous cyclic RGD peptides, such as Cilengitide, which target the same αvβ3 integrin and are used to provide a representative and technically sound guide for research applications.

Executive Summary

Inflammation is a critical biological process, but its dysregulation underlies a vast array of pathologies, from autoimmune diseases to cancer. A key family of cell surface receptors mediating inflammatory cell adhesion and signaling are the integrins. The αvβ3 integrin, in particular, is highly expressed on activated endothelial cells and various immune cells, making it a prime therapeutic target. This compound is a novel synthetic cyclic peptide designed for high-affinity, selective antagonism of the αvβ3 integrin. This guide details the molecular profile of this compound, its mechanism of action, and its potential applications in inflammation research, providing representative data and experimental protocols to facilitate its use in a laboratory setting.

Molecular Profile of this compound

This compound is a structurally constrained, cyclic nonapeptide. The cyclization is achieved via a disulfide bridge between a penicillamine (Pen) residue at position 2 and a cysteine (Cys) residue at position 9. This cyclic structure confers higher binding affinity and stability compared to linear RGD peptides[1][2]. The core of its function lies in the embedded Arginine-Glycine-Aspartic Acid (RGD) sequence, a canonical motif for integrin recognition[3].

| Property | Value | Source |

| Full Sequence | H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH | CPC Scientific |

| One-Letter Sequence | G-[Pen]-GRGDSPCA (disulfide bridge: Pen2-Cys9) | CPC Scientific |

| Molecular Formula | C35H57N13O14S2 | CPC Scientific |

| Molecular Weight | 948.04 g/mol | CPC Scientific |

| CAS Number | 126716-28-7 | CPC Scientific |

| Primary Target | αvβ3 Integrin | CPC Scientific |

| Research Area | Inflammation, Vasodilation | CPC Scientific |

Mechanism of Action: αvβ3 Integrin Antagonism

This compound functions as a competitive antagonist of the αvβ3 integrin. Integrins are heterodimeric receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in inflammatory cell trafficking, adhesion, and activation[4][5].

-

Binding: The RGD motif of the peptide mimics the binding site of natural αvβ3 ligands like vitronectin and fibronectin[3][4]. It binds to the receptor on inflammatory cells (e.g., macrophages, activated endothelial cells).

-

Inhibition of Adhesion: By occupying the ligand-binding site, the peptide prevents inflammatory cells from adhering to the extracellular matrix at sites of inflammation. This can inhibit the recruitment and infiltration of leukocytes into tissue.

-

Modulation of Intracellular Signaling: Ligand binding to αvβ3 integrin typically triggers downstream signaling cascades that promote cell survival, proliferation, and migration. Key pathways include the Focal Adhesion Kinase (FAK), Src kinase, and Nuclear Factor-kappa B (NF-κB) pathways[6][7][8][9][10]. By blocking natural ligand binding, this compound can attenuate these pro-inflammatory signals, leading to reduced production of inflammatory mediators like TNF-α and IL-6.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade initiated by αvβ3 integrin engagement and its inhibition by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Src kinase activity is required for integrin alphaVbeta3-mediated activation of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Mediates αvβ3 Integrin-induced Endothelial Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic RGDS peptide attenuates lipopolysaccharide-induced pulmonary inflammation by inhibiting integrin signaled MAP kinase pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of Penicillamine Substitution in G-Pen-GRGDSPCA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic cyclic peptide G-Pen-GRGDSPCA, a derivative of the well-characterized Arg-Gly-Asp (RGD) motif, has garnered significant interest for its specific biological activities, particularly its role in vascular regulation. The substitution of cysteine with penicillamine (Pen) at the second and ninth positions is a critical modification that confers high selectivity for the αvβ3 integrin. This technical guide provides a comprehensive overview of the biological function of this penicillamine substitution, detailing its impact on integrin binding, the subsequent cellular signaling pathways, and its physiological effects, with a focus on its vasodilatory properties. This document includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways to serve as a valuable resource for researchers in the fields of pharmacology, cell biology, and drug development.

Introduction

The Arg-Gly-Asp (RGD) sequence is a ubiquitous recognition motif for many integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions. The development of synthetic RGD-containing peptides has been a cornerstone of research into integrin function and has paved the way for novel therapeutic strategies. The cyclic peptide this compound is a noteworthy example of a rationally designed RGD analog. The incorporation of penicillamine residues to form a disulfide bridge introduces conformational constraints that enhance its selectivity for the αvβ3 integrin. This heightened specificity is crucial for targeting cellular processes mediated by this particular integrin, such as angiogenesis, tumor metastasis, and vascular tone regulation.

This guide will delve into the specific biological function imparted by the penicillamine substitution in the this compound peptide. We will explore its primary role in mediating vasodilation through its interaction with αvβ3 integrins on vascular smooth muscle cells.

The Role of Penicillamine in Conferring αvβ3 Integrin Selectivity

The substitution of cysteine with penicillamine in the cyclic RGD peptide backbone is a key chemical modification that dictates its biological activity. This substitution has been shown to significantly increase the peptide's selectivity for the αvβ3 integrin over other RGD-binding integrins, such as α5β1. This selectivity is attributed to the conformational rigidity imposed by the gem-dimethyl groups of the penicillamine residues, which orients the RGD motif in a conformation that is preferentially recognized by the binding pocket of the αvβ3 integrin.

Quantitative Analysis of Integrin Binding Affinity

| Peptide | Integrin | IC50 (nM) | Reference |

| This compound (GPen) | αvβ3 | ~500,000 nM (used at this concentration for selective inhibition) | Clustering of α5β1 integrins determines adhesion strength whereas αvβ3 and talin enable mechanotransduction.[1] |

| Cyclic RGD Peptides | αvβ3 | Potent | Vascular Smooth Muscle αvβ3 Integrin Mediates Arteriolar Vasodilation in Response to RGD Peptides.[2] |

| GRGDSP | αvβ3 | Less Potent | Vascular Smooth Muscle αvβ3 Integrin Mediates Arteriolar Vasodilation in Response to RGD Peptides.[2] |

| GRGDNP | αvβ3 | Weak | Vascular Smooth Muscle αvβ3 Integrin Mediates Arteriolar Vasodilation in Response to RGD Peptides.[2] |

Table 1: Comparative Binding Affinities of RGD Peptides. This table summarizes the relative potencies and specific concentrations used to demonstrate the biological effects of different RGD peptides, highlighting the potency of cyclic RGDs like this compound.

Biological Function: Induction of Vasodilation

The primary and most well-documented biological function of this compound is the induction of vasodilation. This effect is mediated by the direct interaction of the peptide with αvβ3 integrins expressed on the surface of vascular smooth muscle cells (VSMCs).[2]

Mechanism of Action

The binding of this compound to αvβ3 integrins on VSMCs initiates a signaling cascade that ultimately leads to smooth muscle relaxation and an increase in arteriolar diameter. While the complete signaling pathway is still under investigation, key downstream effects have been identified.

One of the proposed mechanisms involves the inhibition of L-type Ca2+ channels in the plasma membrane of VSMCs.[3] A decrease in calcium influx into the cell leads to a reduction in the intracellular calcium concentration, which is a primary trigger for smooth muscle contraction. By inhibiting this influx, this compound promotes relaxation.

The involvement of nitric oxide (NO) in this process is also suggested. The activation of αvβ3 integrin may lead to the stimulation of endothelial nitric oxide synthase (eNOS) in adjacent endothelial cells or neuronal nitric oxide synthase (nNOS) in surrounding nerve endings, resulting in the production of NO. NO then diffuses to the VSMCs and activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets that promote smooth muscle relaxation.

Signaling Pathway Diagram

References

G-Pen-GRGDSPCA: A Selective αvβ3 Integrin Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrin αvβ3 has emerged as a critical therapeutic target in various pathological conditions, including cancer angiogenesis, fibrosis, and osteoporosis. Its role in mediating cell-matrix interactions and subsequent intracellular signaling makes it a focal point for the development of antagonist molecules. This technical guide provides an in-depth overview of G-Pen-GRGDSPCA, a cyclic peptide designed as a selective antagonist for the αvβ3 integrin. While specific quantitative binding and efficacy data for this compound are not extensively available in public literature, this document outlines the foundational knowledge, comparative data for other known αvβ3 antagonists, and detailed experimental protocols necessary for its comprehensive evaluation. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound or similar RGD-based peptides.

Introduction to this compound and αvβ3 Integrin

Integrins are a family of heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell adhesion to the extracellular matrix (ECM) and play a pivotal role in cell signaling. The αvβ3 integrin, in particular, is expressed at low levels on mature endothelial and most normal cells but is significantly upregulated on activated endothelial cells during angiogenesis, on osteoclasts, and on various tumor cells. This differential expression makes it an attractive target for therapeutic intervention. The primary recognition motif for αvβ3 and several other integrins is the Arginine-Glycine-Aspartic acid (RGD) sequence found in ECM proteins like vitronectin, fibronectin, and fibrinogen.

This compound is a cyclic peptide containing the core RGD sequence. Its full sequence is H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH, with a disulfide bridge between the Penicillamine at position 2 and the Cysteine at position 9[1]. This cyclization is a common strategy to constrain the peptide's conformation, which can lead to increased affinity and selectivity for the target integrin compared to linear RGD peptides[2][3]. As an RGD-mimetic, this compound is designed to competitively inhibit the binding of natural ECM ligands to αvβ3 integrin, thereby blocking downstream signaling pathways that regulate cell proliferation, survival, migration, and invasion.

Quantitative Data Presentation: Comparative Analysis

To provide a quantitative framework for evaluating the potential potency of this compound, the following table summarizes the binding affinities (IC50 values) of several well-characterized αvβ3 integrin antagonists. These values were determined through competitive binding assays, typically measuring the displacement of a radiolabeled ligand (e.g., [125I]-echistatin) or a biotinylated ligand from the purified αvβ3 integrin or αvβ3-expressing cells.

Table 1: Binding Affinities of Selected αvβ3 Integrin Antagonists

| Compound | Description | Target Integrin(s) | IC50 (nM) for αvβ3 | Reference(s) |

| This compound | Cyclic RGD Peptide | Presumed αvβ3 selective | Data not available | [1] |

| Cyclo(-RGDfK) | Cyclic Pentapeptide | αvβ3 | 0.94 | [4][5][6] |

| Cilengitide | Cyclic Pentapeptide | αvβ3 and αvβ5 | 0.6 - 40 | [7][8] |

| Eptifibatide | Cyclic Heptapeptide | αIIbβ3 and αvβ3 | Lower affinity for αvβ3 | [9] |

| GRGDSP | Linear Peptide | Multiple RGD-binding integrins | ~1200 (for αvβ3) | [10] |

Note: IC50 values can vary depending on the specific assay conditions, including the ligand, cell type, and plate coating used. Direct comparison between different studies should be made with caution.

Signaling Pathways and Mechanism of Action

Binding of ECM ligands to αvβ3 integrin clusters the receptors on the cell surface, leading to the recruitment of various signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits. This initiates a cascade of intracellular events crucial for cell function. A key early event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK). Activated FAK serves as a scaffold for other proteins and activates downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.

As a selective αvβ3 antagonist, this compound is hypothesized to function by competitively binding to the RGD-binding pocket on the integrin, thereby preventing the attachment of ECM proteins. This inhibition is expected to suppress the activation of FAK and its downstream signaling cascades, leading to anti-angiogenic and anti-tumor effects.

Caption: Mechanism of this compound as an αvβ3 integrin antagonist.

Caption: Simplified αvβ3 integrin downstream signaling pathway.

Detailed Experimental Protocols

The following protocols are generalized methodologies for characterizing the activity of this compound. Specific cell lines (e.g., U87MG glioblastoma or M21 melanoma cells for high αvβ3 expression), concentrations, and incubation times should be optimized for each experimental setup.

Competitive Binding Assay (IC50 Determination)

This assay quantifies the affinity of this compound for αvβ3 integrin by measuring its ability to compete with a known, labeled ligand.

Materials:

-

Purified human αvβ3 integrin protein.

-

High-binding 96-well microtiter plates.

-

Biotinylated vitronectin or a similar biotinylated RGD-containing ligand.

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate.

-

HRP substrate (e.g., TMB).

-

This compound and control peptides (e.g., Cyclo(-RGDfK), GRGDSP).

-

Assay Buffer: Tris-buffered saline (TBS), pH 7.4, with 1 mM MnCl2, 1 mM MgCl2, 1 mM CaCl2, and 0.1% BSA.

-

Wash Buffer: TBS with 0.05% Tween-20.

-

Stop Solution (e.g., 1 M H2SO4).

Methodology:

-

Plate Coating: Coat the 96-well plate with purified αvβ3 integrin (e.g., 1 µg/mL in TBS) overnight at 4°C.

-

Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by incubating with Assay Buffer containing 3% BSA for 2 hours at room temperature.

-

Competition: Wash the plate three times. Prepare serial dilutions of this compound and control peptides in Assay Buffer. Add 50 µL of each peptide dilution to the wells.

-

Ligand Addition: Immediately add 50 µL of a constant concentration of biotinylated vitronectin (predetermined to be in the linear range of the binding curve, e.g., 1 µg/mL) to all wells except for the blank.

-

Incubation: Incubate the plate for 2-3 hours at room temperature with gentle shaking.

-

Detection: Wash the plate five times. Add 100 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.

-

Development: Wash the plate five times. Add 100 µL of HRP substrate and incubate in the dark until sufficient color develops (10-20 minutes).

-

Measurement: Stop the reaction with 100 µL of Stop Solution. Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Plot the absorbance against the logarithm of the antagonist concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Cell Adhesion Assay

This assay assesses the ability of this compound to inhibit cell attachment to an ECM-coated surface.

Materials:

-

αvβ3-expressing cells (e.g., HUVECs, U87MG).

-

96-well tissue culture plates.

-

ECM protein (e.g., Vitronectin, Fibronectin).

-

Serum-free cell culture medium.

-

Calcein-AM or Crystal Violet stain.

-

PBS (Phosphate-Buffered Saline).

Methodology:

-

Plate Coating: Coat wells of a 96-well plate with vitronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash wells with PBS and block with 1% heat-denatured BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest cells and resuspend in serum-free medium to a concentration of 5x10^5 cells/mL.

-

Inhibition: In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or control peptides for 30 minutes at 37°C.

-

Seeding: Add 100 µL of the cell/peptide mixture to each coated well.

-

Adhesion: Incubate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

-

Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

-

Quantification (Crystal Violet):

-

Fix the adherent cells with 4% paraformaldehyde for 10 minutes.

-

Stain with 0.5% crystal violet solution for 20 minutes.

-

Wash thoroughly with water and air dry.

-

Solubilize the stain with 10% acetic acid.

-

Read absorbance at 570 nm.

-

-

Analysis: Express the results as a percentage of adhesion relative to the untreated control.

Cell Migration (Transwell) Assay

This assay measures the effect of this compound on the chemotactic migration of cells through a porous membrane.

Caption: Workflow for a Transwell cell migration assay.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates.

-

αvβ3-expressing migratory cells.

-

Chemoattractant (e.g., medium with 10% FBS).

-

Serum-free medium.

-

Cotton swabs.

-

Methanol for fixation.

-

DAPI or Crystal Violet for staining.

Methodology:

-

Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Preparation: Harvest cells and resuspend in serum-free medium at 1x10^6 cells/mL.

-

Inhibition: Pre-incubate the cells with various concentrations of this compound for 30 minutes.

-

Seeding: Add 100 µL of the cell suspension to the upper chamber of each insert.

-

Migration: Incubate for a period optimized for the cell type (e.g., 4-24 hours) at 37°C.

-

Removal of Non-migrated Cells: Carefully remove the medium from the insert and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with cold methanol for 10 minutes. Stain with a suitable dye (e.g., 0.5% Crystal Violet or DAPI).

-

Quantification: Wash the membrane and allow it to dry. Count the number of stained cells in several representative fields of view under a microscope.

-

Analysis: Calculate the average number of migrated cells per field and compare the treated groups to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines if this compound induces apoptosis, a potential mechanism for anti-angiogenic agents that disrupt essential cell adhesion.

Materials:

-

αvβ3-expressing cells cultured on vitronectin-coated plates.

-

This compound.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

-

1X Binding Buffer (provided in the kit).

-

Flow cytometer.

Methodology:

-

Cell Treatment: Seed cells on vitronectin-coated plates and allow them to adhere. Treat the cells with various concentrations of this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation solution (trypsin can cleave surface proteins).

-

Washing: Wash the collected cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound represents a promising candidate for the selective antagonism of αvβ3 integrin due to its cyclic RGD structure. While direct experimental data on its binding affinity and cellular effects are pending in the accessible literature, this guide provides the necessary framework for its thorough investigation. The comparative data on established antagonists offer a benchmark for its potential potency. The detailed protocols for binding, adhesion, migration, and apoptosis assays provide a clear path for researchers to elucidate its mechanism of action and therapeutic potential. Future in vivo studies will be crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound as a potential therapeutic agent.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cyclo | -RGDfK | αvβ3 inhibitor | Anti-tumor | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells | PLOS One [journals.plos.org]

- 8. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exogenous Integrin αIIbβ3 Inhibitors Revisited: Past, Present and Future Applications [mdpi.com]

- 10. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of Cyclic RGD Peptides: A Technical Guide for Researchers

Introduction

The Arg-Gly-Asp (RGD) sequence is a critical cell recognition motif found in many extracellular matrix proteins, mediating cell adhesion through binding to integrin receptors. Cyclic peptides containing the RGD sequence have been a major focus of drug development, as they often exhibit higher receptor affinity, selectivity, and metabolic stability compared to their linear counterparts. The biological activity of these cyclic RGD peptides is intimately linked to their three-dimensional conformation, which dictates the spatial orientation of the key residues for integrin binding.

Overall Workflow for Conformational Analysis

The comprehensive conformational analysis of a cyclic peptide like G-Pen-GRGDSPCA involves an integrated approach, combining experimental spectroscopic data with computational modeling. This ensures a thorough understanding of both the static and dynamic aspects of the peptide's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[1][2] It provides information on through-bond and through-space atomic interactions, which are used to generate a set of structural restraints.

Experimental Protocol

-

Sample Preparation:

-

Dissolve the lyophilized this compound peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffer solution mimicking physiological conditions) to a final concentration of 1-5 mM.

-

Add a known concentration of a reference compound, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.

-

Adjust the pH of the sample to the desired value (e.g., pH 5.0) to ensure consistency and minimize exchange of amide protons.

-

-

Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D ¹H Spectrum: To assess sample purity and concentration.

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints. Acquire with mixing times ranging from 100 to 300 ms.

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for molecules with correlation times near the zero-crossing of the NOE, can help distinguish true NOEs from artifacts.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

-

¹H-¹⁵N HSQC (if ¹⁵N labeled): To resolve overlapping amide proton signals.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton and carbon resonances using the TOCSY and HSQC spectra.

-

Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.

-

Measure the ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle (φ) restraints.

-

Expected Quantitative Data

The following table summarizes the key quantitative data obtained from NMR experiments, which are crucial for structure calculation.

| Parameter | Experiment | Information Derived | Example Value Range |

| Chemical Shifts (δ) | 1D ¹H, 2D experiments | Local electronic environment, secondary structure | 0-10 ppm for ¹H |

| ³J(HNHα) Coupling | 1D ¹H, 2D COSY | Dihedral angle (φ) restraint | 1-10 Hz |

| NOE Intensities | 2D NOESY/ROESY | Inter-proton distance restraints | Strong: < 2.5 Å, Medium: < 3.5 Å, Weak: < 5.0 Å |

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[3] It measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Experimental Protocol

-

Sample Preparation:

-

Prepare a stock solution of the this compound peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be free of components that absorb in the far-UV region.

-

Prepare a series of dilutions to a final concentration range of 20-100 µM.

-

-

Data Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

-

Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

-

Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ] using the peptide concentration, path length, and number of residues.

-

Analyze the resulting spectrum to identify characteristic secondary structure features (e.g., β-turns, random coil).

-

Use deconvolution algorithms (e.g., K2D2, DichroWeb) to estimate the percentage of different secondary structure elements.

-

Expected Quantitative Data

| Parameter | Information Derived | Characteristic Wavelengths (nm) |

| Mean Residue Ellipticity [θ] | Secondary structure content | β-turn: Negative band ~205 nm, positive band ~190 nmRandom Coil: Strong negative band ~198 nm |

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape and dynamics of a peptide over time.[4][5][6] When combined with experimental data from NMR, MD simulations can refine structural models and provide insights into the peptide's flexibility.

Experimental Protocol (Computational Workflow)

-

System Setup:

-

Generate an initial 3D structure of this compound, either from NMR restraints or through computational modeling tools.

-

Place the peptide in a simulation box of a chosen solvent model (e.g., TIP3P water).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the system to remove any steric clashes or unfavorable geometries in the initial structure.

-

-

Equilibration:

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Subsequently, equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density.

-

-

Production Run:

-

Run the simulation for a significant length of time (e.g., 100-500 ns or longer) to adequately sample the conformational space.

-

Save the trajectory (atomic coordinates over time) at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate various structural and dynamic properties.

-

Root Mean Square Deviation (RMSD): To assess the overall structural stability.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.

-

Dihedral Angle Analysis: To monitor the conformational changes of the peptide backbone.

-

Clustering Analysis: To identify the most populated conformational states.

-

Expected Quantitative Data

| Parameter | Information Derived | Typical Units |

| RMSD | Conformational stability over time | Ångström (Å) |

| RMSF | Per-residue flexibility | Ångström (Å) |

| Backbone Dihedral Angles (φ, ψ) | Conformational states (e.g., Ramachandran plot) | Degrees (°) |

| Cluster Population | Dominant conformations | Percentage (%) |

Conclusion

The conformational analysis of this compound, and other cyclic RGD peptides, is a multi-faceted process that requires the synergistic use of experimental and computational techniques. NMR spectroscopy provides the foundational high-resolution structural restraints, while Circular Dichroism offers a rapid assessment of secondary structure. Molecular Dynamics simulations complement these experimental methods by providing a dynamic view of the peptide's conformational landscape. The resulting structural ensemble is critical for understanding the peptide's interaction with integrin receptors and for guiding the rational design of more potent and selective therapeutic agents.[7] By following the protocols outlined in this guide, researchers can effectively elucidate the structure-activity relationships that govern the biological function of these important molecules.

References

- 1. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMR spectroscopy of G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Dynamics Simulations of G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective recognition of cyclic RGD peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

G-Pen-GRGDSPCA CAS registry number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic peptide G-Pen-GRGDSPCA, including its chemical properties, mechanism of action, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers investigating cell adhesion, signal transduction, and related therapeutic areas.

Core Properties

The fundamental chemical and registration data for this compound are summarized below.

| Property | Value | Reference |

| CAS Registry Number | 126716-28-7 | [1] |

| Molecular Weight | 948.04 g/mol | [1] |

| Molecular Formula | C35H57N13O14S2 | [1] |

| Sequence | H-Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala-OH (disulfide bridge between Pen and Cys) | [1] |

Mechanism of Action: Targeting Integrin Signaling

This compound is a synthetic cyclic peptide containing the Arg-Gly-Asp (RGD) sequence. This motif is a well-established recognition site for a class of cell surface receptors known as integrins. Specifically, the RGD sequence in peptides like this compound primarily targets αvβ3 integrins, which play a crucial role in cell adhesion, migration, proliferation, and survival.

Upon binding to αvβ3 integrin, this compound is expected to modulate downstream signaling pathways. The binding of an RGD ligand to the integrin receptor can trigger a cascade of intracellular events, influencing cellular behavior. Two key signaling pathways implicated in integrin-mediated cellular responses are the Focal Adhesion Kinase (FAK) pathway and the RhoA pathway.

Integrin αvβ3 Signaling Cascade

The binding of this compound to αvβ3 integrin likely initiates a signaling cascade that influences cell adhesion, migration, and proliferation. This process often involves the recruitment and activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the PI3K/Akt pathway, which is crucial for cell survival and growth. Furthermore, integrin signaling can crosstalk with Receptor Tyrosine Kinases (RTKs) to modulate cellular responses to growth factors.

Integrin αvβ3 Signaling Pathway

Role in Vasodilation through Smooth Muscle Cell Regulation

RGD-containing peptides have been shown to induce vasodilation, a process that can be mediated through both endothelium-dependent and -independent mechanisms. In vascular smooth muscle cells, integrin engagement can influence the activity of the small GTPase RhoA. RhoA is a key regulator of the actin cytoskeleton and cell contractility. By modulating RhoA activity, this compound can potentially influence smooth muscle cell contraction and migration, contributing to its effects on blood vessel diameter.

This compound Effect on Smooth Muscle Cells

Experimental Protocols

The following section details methodologies for key experiments relevant to the study of this compound. These protocols are based on established techniques for investigating RGD peptides and their effects on cellular processes.

Smooth Muscle Cell Migration Assay (Boyden Chamber Assay)

This assay is used to quantify the migratory response of smooth muscle cells to a chemoattractant, which could be this compound itself or another substance whose effect is modulated by the peptide.

Materials:

-

Modified Boyden chambers with polycarbonate filters (e.g., 8 µm pore size)

-

Vascular Smooth Muscle Cells (VSMCs)

-

Dulbecco's Modified Eagle Medium (DMEM) with 1% Fetal Bovine Serum (FBS)

-

Coating solution: Type I collagen and vitronectin

-

Fixative: Methanol

-

Stain: Giemsa solution

Procedure:

-

Coat the polycarbonate filters with a mixture of type I collagen and vitronectin.

-

Harvest subconfluent VSMCs using EDTA, wash, and resuspend in DMEM with 1% FBS.

-

Place the test substance (e.g., this compound at various concentrations) in the lower chamber of the Boyden apparatus.

-

Seed a suspension of VSMCs (e.g., 2.5 x 10^5 cells) in the upper compartment.

-

Incubate the chamber for 5 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, remove non-migrating cells from the upper side of the filter.

-

Fix the filter with methanol and stain with Giemsa solution.

-

Quantify cell migration by counting the number of cells that have migrated to the lower side of the filter in several random high-power fields.

RhoA Activation Assay (Pull-Down Method)

This assay measures the amount of active, GTP-bound RhoA in cell lysates, providing insight into how this compound affects this signaling pathway.

Materials:

-

Cells of interest (e.g., vascular smooth muscle cells)

-

RhoA activator (for positive control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

1X Assay/Lysis Buffer (supplemented with protease inhibitors)

-

Rhotekin RBD Agarose beads

-

2X reducing SDS-PAGE sample buffer

-

Anti-RhoA antibody

Procedure:

-

Culture cells to 80-90% confluency and treat with this compound as desired.

-

Wash cells twice with ice-cold PBS and lyse with 1X Assay/Lysis Buffer on ice.

-

Clear the lysates by centrifugation.

-

Incubate a portion of the cell lysate with Rhotekin RBD Agarose beads to pull down active RhoA.

-

Wash the beads three times with 1X Assay Buffer.

-

Resuspend the bead pellet in 2X reducing SDS-PAGE sample buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Detect the amount of pulled-down RhoA by Western blotting using an anti-RhoA antibody.

Focal Adhesion Kinase (FAK) Phosphorylation Assay (Western Blot)

This method is used to determine the effect of this compound on the activation of FAK, a key event in integrin signaling.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and transfer apparatus

-

Antibodies: anti-phospho-FAK (e.g., Tyr397) and anti-total-FAK

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with an antibody specific for phosphorylated FAK.

-

Strip the membrane and re-probe with an antibody for total FAK to ensure equal loading.

-

Quantify the band intensities to determine the relative level of FAK phosphorylation.

Disclaimer: This document is intended for informational purposes only and does not constitute medical advice. Researchers should consult relevant safety data sheets and follow standard laboratory safety procedures when handling any chemical substances.

References

Methodological & Application

Application Notes and Protocols for G-Pen-GRGDSPCA in Competitive Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-Pen-GRGDSPCA is a synthetic peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence. This motif is a key recognition site for integrins, a family of transmembrane glycoprotein receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions.[1][2][3] Integrins are involved in a myriad of cellular processes, including adhesion, migration, proliferation, and survival.[1][3][4] Dysregulation of integrin function is implicated in various pathologies, particularly in cancer, where certain integrin subtypes are overexpressed on tumor cells and angiogenic blood vessels.[1][2][5] This makes integrins attractive targets for therapeutic intervention.

Competitive binding assays are fundamental in drug discovery and development for determining the binding affinity and specificity of ligands, such as this compound, to their receptors. These assays are crucial for screening compound libraries, characterizing lead candidates, and elucidating structure-activity relationships. This document provides detailed application notes and protocols for utilizing this compound in competitive binding assays to assess its interaction with various integrin subtypes.

Principle of Competitive Binding Assay

A competitive binding assay measures the ability of a test compound (unlabeled ligand, e.g., this compound) to compete with a known, labeled ligand (e.g., radiolabeled or fluorescently labeled RGD peptide) for binding to a specific receptor (e.g., integrin). The amount of labeled ligand bound to the receptor decreases as the concentration of the unlabeled test compound increases. By measuring this displacement, the binding affinity of the test compound, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.

Data Presentation: Binding Affinities of RGD Peptides to Integrin Subtypes

The following tables summarize the binding affinities (IC50 values) of various linear and cyclic RGD peptides for different integrin subtypes, providing a reference for expected outcomes when testing this compound.

Table 1: IC50 Values of Linear RGD Peptides for Various Integrin Subtypes

| Peptide Sequence | αvβ3 (nM) | αvβ5 (nM) | α5β1 (nM) | αvβ6 (nM) | αvβ8 (nM) | αIIbβ3 (nM) |

| GRGDSP | 12 - 89 | 167 - 580 | 34 - 335 | >10,000 | >10,000 | >10,000 |

| GRGDNP | - | - | - | - | - | - |

Data compiled from a comprehensive evaluation of RGD ligands.[6] The range of values reflects variations in experimental conditions.

Table 2: IC50 Values of Cyclic RGD Peptides for Various Integrin Subtypes

| Peptide Sequence | αvβ3 (nM) | αvβ5 (nM) | α5β1 (nM) | αvβ6 (nM) | αvβ8 (nM) | αIIbβ3 (nM) |

| c(RGDfV) | 1.5 - 6 | 250 - 503 | 141 - 236 | >10,000 | >10,000 | >10,000 |

| c(RGDfK) | 2.3 | - | - | - | - | - |

| DOTA-FAPI-RGD | 2.1 | - | - | - | - | - |

Data compiled from multiple sources.[6][7] Cyclic peptides generally exhibit higher affinity and selectivity for αvβ3 integrin compared to linear peptides.

Experimental Protocols

Preparation of this compound Stock Solution

Proper handling and solubilization of synthetic peptides are critical for accurate and reproducible results.

-

Calculate the amount of solvent needed: It is recommended to prepare a stock solution at a concentration of 1-2 mg/mL.[8]

-

Initial Solubilization:

-

For peptides with a neutral overall charge, which is likely for this compound, initially attempt to dissolve the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile.[9][10]

-

If the peptide has a net positive charge (basic), use sterile distilled water or a dilute acidic solution (e.g., 10%-30% acetic acid).[9]

-

If the peptide has a net negative charge (acidic), use a dilute basic solution (e.g., 10% NH4OH).[10]

-

-

Sonication: Briefly sonicate the peptide solution to aid in dissolution.[10]

-

Dilution: Once the peptide is fully dissolved, slowly add the aqueous assay buffer to the desired final concentration while gently vortexing.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Solid-Phase Competitive Binding Assay Protocol

This protocol describes a common and robust ELISA-like assay for determining the binding affinity of this compound to purified integrin receptors.

Materials:

-

Purified human integrin αvβ3 (or other subtypes)

-

This compound (test compound)

-

Biotinylated-RGD peptide (labeled competitor ligand, e.g., Biotin-c(RGDfK))

-

High-binding 96-well microtiter plates

-

Coating Buffer: 25 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 0.5 mM MgCl2, 1 mM MnCl2, pH 7.4[11]

-

Blocking Buffer: Coating Buffer with 1% BSA[11]

-

Binding Buffer: Coating Buffer with 0.1% BSA[11]

-

Wash Buffer: Coating Buffer

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Plate Coating:

-

Blocking:

-

Wash the wells twice with Binding Buffer.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 2 hours at room temperature.[11]

-

-

Competition:

-

Prepare serial dilutions of this compound in Binding Buffer.

-

Prepare a constant concentration of the biotinylated RGD peptide in Binding Buffer (the concentration should be at or below its Kd for the receptor).

-

Wash the wells twice with Binding Buffer.

-

Add 50 µL of the this compound dilutions (or buffer for total binding control) to the wells.

-

Add 50 µL of the biotinylated RGD peptide to all wells except the non-specific binding (NSB) wells. Add 50 µL of Binding Buffer to the NSB wells.

-

-

Detection:

-

Wash the wells three times with Wash Buffer.

-

Add 100 µL of Streptavidin-HRP conjugate (diluted in Binding Buffer) to each well.

-

Incubate for 1 hour at room temperature.[12]

-

-

Signal Development:

-

Wash the wells three times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well.

-

Incubate in the dark until sufficient color development (typically 15-30 minutes).

-

Add 100 µL of Stop Solution to each well.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 450 nm using a plate reader.

-

Subtract the NSB signal from all other readings.

-

Plot the percentage of specific binding of the biotinylated ligand against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Cell-Based Competitive Binding Assay Protocol

This protocol utilizes cells that endogenously or recombinantly express the integrin of interest.

Materials:

-

Integrin-expressing cells (e.g., U87MG for αvβ3, K562, CHO, HeLa)[7][13][14]

-

This compound (test compound)

-

Fluorescently labeled RGD peptide (e.g., FITC-c(RGDfK)) or radiolabeled ligand (e.g., ¹²⁵I-echistatin)[15]

-

Cell culture medium

-

Assay Buffer: HBSS with 20 mM HEPES and 0.2% BSA, pH 7.4[16]

-

Flow cytometer or scintillation counter

Procedure:

-

Cell Preparation:

-

Culture integrin-expressing cells to 80-90% confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

-

Wash the cells with Assay Buffer and resuspend to a final concentration of 1 x 10⁶ cells/mL.

-

-

Competition:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Prepare a constant concentration of the labeled RGD peptide in Assay Buffer.

-

In a 96-well plate or microcentrifuge tubes, add 50 µL of the cell suspension to each well/tube.

-

Add 25 µL of the this compound dilutions (or buffer for total binding).

-

Add 25 µL of the labeled RGD peptide to all wells/tubes except for the NSB control. For NSB, add a large excess of unlabeled RGD peptide.

-

Incubate for 1-2 hours at 4°C or room temperature with gentle agitation.

-

-

Washing:

-